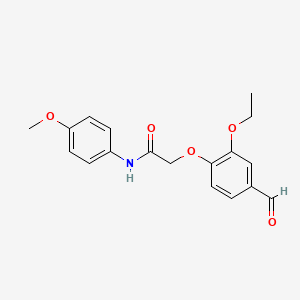

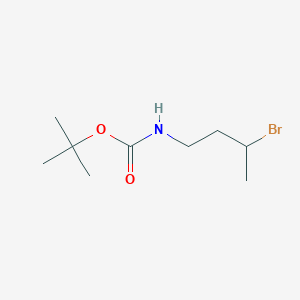

![molecular formula C15H22N4O4S B2446413 2-isopentyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251698-81-3](/img/structure/B2446413.png)

2-isopentyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazolo[4,3-a]pyridin-3(2H)-ones are a class of compounds that have been used in the preparation of various pharmaceuticals . They are known for their broad biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular properties .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-ones and their derivatives has been a topic of interest in medicinal chemistry . Various synthetic approaches have been developed, many of which involve the fusion of two pharmaceutically active moieties, triazole and thiadiazine .Molecular Structure Analysis

1,2,4-Triazolo[4,3-a]pyridin-3(2H)-ones are characterized by a triazole ring fused with a pyridinone ring . The ability of the triazole ring to accept and donate hydrogen bonds makes this core a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Applications De Recherche Scientifique

- Additional Notes : The compound also acts as a plant growth regulator, influencing plant development and physiology .

- Application : It participates in oxidative [4 + 1] annulation reactions, leading to the formation of 1,2,4-triazolo[4,3-a]pyridines. These compounds exhibit diverse biological activities and are of interest in drug discovery .

- Application : Researchers have used it to prepare triazolo[4,3-a]pyridine–quinoline linked diheterocycles via direct oxidative functionalization of 2-methyl-azaheteroarenes. These compounds may have potential biological applications .

- Application : It provides facile access to substituted [1,2,4]triazolo[4,3-a]pyridines, which can be further explored for synthetic and biological purposes .

Agriculture: Fungicide and Plant Growth Regulator

Medicinal Chemistry: Synthesis of Heterocycles

Biological Studies: Targeting C–H Bonds

Green Chemistry: Atom-Economic Synthesis

Material Science: Glass Vials and Sealing Compounds

Chemical Research: Functional Group Tolerance

Mécanisme D'action

While the exact mechanism of action for “2-isopentyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is not known, compounds in the 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one class are known to exhibit a wide range of biological activities. For example, some have been found to be potent and selective inhibitors of synaptosomal uptake of 5-hydroxytryptamine .

Orientations Futures

The 1,2,4-triazolo[4,3-a]pyridin-3(2H)-ones and their derivatives continue to be a topic of interest in medicinal chemistry due to their diverse pharmacological activities . Future research may focus on the development of new synthetic approaches, the exploration of their biological activities, and the design and development of new drugs based on this scaffold .

Propriétés

IUPAC Name |

2-(3-methylbutyl)-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4S/c1-12(2)5-6-19-15(20)18-11-13(3-4-14(18)16-19)24(21,22)17-7-9-23-10-8-17/h3-4,11-12H,5-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNAGESIHMMIFBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)N2C=C(C=CC2=N1)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-isopentyl-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-ethylethanamine](/img/structure/B2446336.png)

![4-Imino-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2446337.png)

![[(4-Phenylbutan-2-YL)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2446342.png)

![(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2446347.png)